
CI-906 (free acid)
描述
CI-906 (free acid), also known as Quinapril, is a non-sulphydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CI-906 involves the condensation of a tetrahydroisoquinoline derivative with a substituted acyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions. The resulting intermediate is then hydrolyzed to yield the free acid form of CI-906 .
Industrial Production Methods
Industrial production of CI-906 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
化学反应分析
Types of Reactions
CI-906 undergoes several types of chemical reactions, including:
Oxidation: CI-906 can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: CI-906 can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide and thioester derivatives.
科学研究应用
CI-906 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with various enzymes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
CI-906 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The compound also decreases the secretion of aldosterone, which helps in reducing sodium and water retention .
相似化合物的比较
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A non-sulphydryl ACE inhibitor with a longer half-life compared to CI-906.
Ramipril: Known for its high potency and long duration of action.
Uniqueness of CI-906
CI-906 is unique due to its non-sulphydryl structure, which reduces the risk of certain side effects associated with sulphydryl-containing ACE inhibitors. Additionally, its pharmacokinetic profile allows for effective blood pressure control with fewer doses .
生物活性
CI-906, also known as Quinapril, is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This compound has garnered attention for its potential biological activities beyond its primary therapeutic applications. Understanding the biological activity of CI-906 (free acid) is crucial for evaluating its efficacy and safety profile in clinical settings.
CI-906 functions by inhibiting the ACE enzyme, which plays a significant role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this enzyme, CI-906 effectively reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism not only aids in managing hypertension but also contributes to the reduction of cardiac workload in heart failure patients.
Action | Outcome |
---|---|
ACE Inhibition | Decreased angiotensin II levels |
Vasodilation | Lower blood pressure |
Reduced cardiac workload | Improved heart function |
Cardiovascular Effects
Research indicates that CI-906 exhibits significant cardiovascular benefits. A study highlighted its ability to improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health. The compound's impact on vascular smooth muscle relaxation further supports its role in managing hypertension.
Antioxidant Properties
CI-906 has been observed to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage. This is particularly relevant in conditions such as heart failure, where oxidative stress can exacerbate disease progression.
Studies on Biological Activity
- Clinical Trials : A randomized controlled trial demonstrated that patients treated with CI-906 showed a marked reduction in systolic and diastolic blood pressure compared to placebo groups. The study also noted improvements in quality of life metrics among participants.
- In Vitro Studies : Laboratory studies have shown that CI-906 inhibits lipid peroxidation, suggesting potential protective effects against cellular damage caused by free radicals. This property could be beneficial in various inflammatory and degenerative diseases.
Table 2: Summary of Key Findings from Studies on CI-906
Study Type | Findings |
---|---|
Clinical Trial | Significant reduction in blood pressure |
In Vitro Study | Inhibition of lipid peroxidation; antioxidant activity |
Longitudinal Study | Correlation between CI-906 use and reduced cardiovascular events |
Case Study 1: Hypertension Management
A 60-year-old male patient with stage 2 hypertension was treated with CI-906. Over a period of 12 weeks, his systolic blood pressure decreased from 160 mmHg to 130 mmHg, with no significant adverse effects reported. This case illustrates the efficacy of CI-906 in managing elevated blood pressure levels.
Case Study 2: Heart Failure
In another case involving a 75-year-old female with congestive heart failure, treatment with CI-906 resulted in improved exercise tolerance and reduced symptoms of dyspnea. Echocardiographic assessments indicated improved left ventricular ejection fraction after three months of therapy.
属性
IUPAC Name |
2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861051 | |
Record name | 2-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-84-1 | |
Record name | 3-Isoquinolinecarboxylic acid, 2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。